COMC-6

描述

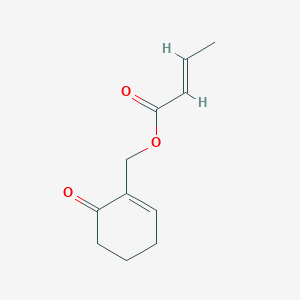

Structure

3D Structure

属性

CAS 编号 |

106281-45-2 |

|---|---|

分子式 |

C11H14O3 |

分子量 |

194.23 g/mol |

IUPAC 名称 |

(6-oxocyclohexen-1-yl)methyl (E)-but-2-enoate |

InChI |

InChI=1S/C11H14O3/c1-2-5-11(13)14-8-9-6-3-4-7-10(9)12/h2,5-6H,3-4,7-8H2,1H3/b5-2+ |

InChI 键 |

IQAJMALOOLNRLN-GORDUTHDSA-N |

手性 SMILES |

C/C=C/C(=O)OCC1=CCCCC1=O |

规范 SMILES |

CC=CC(=O)OCC1=CCCCC1=O |

同义词 |

2-COMC 2-crotonyloxymethyl-2-cyclohexenone 2-crotonyloxymethyl-cyclohex-2-enone COMC-6 |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Cytotoxic Mechanism of COMC-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: COMC-6, or 2-crotonyloxymethyl-2-cyclohexenone, is a potent anticancer agent that has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing the formation of its reactive intermediate, its interaction with cellular macromolecules, and the subsequent signaling pathways leading to cell death. This document consolidates available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of the underlying molecular processes to facilitate a comprehensive understanding for researchers in oncology and drug development.

Core Mechanism of Action: A Pro-Drug Approach to Alkylation

The antitumor activity of this compound is not a direct action of the molecule itself, but rather a sophisticated pro-drug strategy that unleashes a highly reactive electrophilic species within the cancer cell. The central hypothesis, supported by experimental evidence, is that this compound's cytotoxicity stems from a reactive intermediate formed during its conjugation with intracellular glutathione (GSH). This process is often catalyzed by glutathione S-transferases (GSTs), a family of enzymes typically involved in detoxification.

The key steps in the mechanism of action are as follows:

-

Cellular Uptake: this compound, being a relatively small and lipophilic molecule, can readily cross the cell membrane.

-

Formation of a Reactive Intermediate: Once inside the cell, this compound undergoes a Michael addition reaction with glutathione. This reaction, facilitated by GSTs, leads to the formation of a transient and highly electrophilic intermediate: glutathionylated 2-exomethylenecyclohexanone .

-

Alkylation of Macromolecules: This reactive intermediate is a potent alkylating agent. Its high electrophilicity allows it to covalently modify nucleophilic sites on critical cellular macromolecules, including proteins and DNA.

-

Induction of Cell Death: The widespread alkylation of essential biomolecules disrupts their normal function, leading to cellular stress and, ultimately, the activation of programmed cell death pathways, primarily apoptosis.

Crucially, studies have shown that the direct glutathione conjugate of this compound (GSMC-6) is significantly less cytotoxic, indicating that the transient reactive intermediate is the primary driver of the compound's anticancer activity[1].

Quantitative Data Summary

The following tables summarize the key quantitative data that has been reported for this compound and its related compounds.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | B16 Murine Melanoma | MTT Assay (72h) | 0.041 µM | [2] |

| GSMC-6 (diethyl ester prodrug) | B16 Murine Melanoma | In vitro antitumor assay | > 460 µM | [1] |

Table 1: In Vitro Cytotoxicity of this compound and its Glutathione Conjugate.

| GST Isozyme | Substrate | Km (mM) | kcat (s⁻¹) | Reference |

| hGSTP1-1 | This compound | 0.08 - 0.34 | 1.5 - 6.1 | [3] |

| hGSTA1-1 | This compound | 0.08 - 0.34 | 1.5 - 6.1 | [3] |

| hGSTA4-4 | This compound | 0.08 - 0.34 | 1.5 - 6.1 | [3] |

| hGSTM2-2 | This compound | 0.08 - 0.34 | 1.5 - 6.1 | [3] |

Table 2: Kinetic Parameters for the GST-Catalyzed Conversion of this compound.

Signaling Pathways and Cellular Fate

The alkylation of DNA and proteins by the reactive intermediate of this compound triggers a cascade of cellular events culminating in apoptosis. While the precise and complete signaling network is still under investigation, the available evidence points towards the activation of the intrinsic apoptotic pathway.

The formation of DNA adducts can lead to the activation of DNA damage response pathways, which can stall the cell cycle and initiate apoptosis if the damage is irreparable. The alkylation of key cellular proteins, such as enzymes involved in critical metabolic pathways or regulatory proteins, can also contribute to cellular stress and trigger the apoptotic cascade.

The intrinsic pathway of apoptosis is initiated by intracellular stress signals and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. It is plausible that the cellular stress induced by this compound leads to the activation of pro-apoptotic Bcl-2 family members, such as Bax and Bak. This would result in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell. Some evidence also suggests a potential role for caspase-6 and caspase-8 in downstream signaling[4][5][6].

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

In Vitro Antitumor Activity Assay (MTT Assay)

This protocol is adapted for determining the IC50 value of this compound against B16 murine melanoma cells.

Materials:

-

B16 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed B16 melanoma cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete DMEM. The final concentrations should typically range from 0.001 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 72 hours in a humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

Glutathione S-Transferase (GST) Kinetic Assay

This protocol describes a general method to determine the kinetic parameters of GST-catalyzed conjugation of this compound with glutathione.

Materials:

-

Purified human GST isozymes (e.g., hGSTP1-1)

-

This compound

-

Reduced glutathione (GSH)

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

Spectrophotometer capable of kinetic measurements at 340 nm

-

Cuvettes

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5) and a fixed concentration of GSH (e.g., 1 mM).

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Enzyme Preparation: Prepare a solution of the purified GST isozyme in the reaction buffer.

-

Kinetic Measurement:

-

To a cuvette, add the reaction buffer and the GSH solution.

-

Add varying concentrations of the this compound substrate.

-

Initiate the reaction by adding a small volume of the GST enzyme solution.

-

Immediately monitor the increase in absorbance at 340 nm over time. This absorbance change corresponds to the formation of the glutathione conjugate.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

-

Repeat the assay with different concentrations of this compound while keeping the GSH concentration constant, and vice versa.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax and the enzyme concentration.

-

Mass Spectrometry-Based Detection of DNA Adducts

This protocol provides a general framework for the identification of this compound-DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cancer cells treated with this compound

-

DNA extraction kit

-

Nuclease P1, alkaline phosphatase

-

LC-MS/MS system (e.g., triple quadrupole or Orbitrap)

-

C18 reverse-phase LC column

-

Solvents for LC (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

Procedure:

-

DNA Extraction: Treat cancer cells with this compound for a specified period. Harvest the cells and extract genomic DNA using a commercial kit.

-

DNA Digestion: Digest the extracted DNA to individual deoxynucleosides. This is typically a two-step enzymatic digestion:

-

First, digest the DNA with nuclease P1 to yield deoxynucleoside 3'-monophosphates.

-

Then, dephosphorylate the mononucleotides to deoxynucleosides using alkaline phosphatase.

-

-

LC-MS/MS Analysis:

-

Inject the digested DNA sample onto the LC-MS/MS system.

-

Separate the deoxynucleosides using a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid).

-

The mass spectrometer should be operated in positive ion mode.

-

Perform a full scan to identify the molecular ions of potential adducts. The expected mass of the adduct will be the mass of the deoxynucleoside plus the mass of the reactive intermediate from this compound.

-

Perform tandem MS (MS/MS) on the candidate adduct ions to obtain fragmentation patterns. The characteristic loss of the deoxyribose sugar is a key indicator of a deoxynucleoside adduct.

-

-

Data Analysis:

-

Analyze the MS and MS/MS spectra to confirm the identity of the this compound-DNA adducts. Comparison with synthetic standards, if available, can provide definitive identification.

-

Conclusion

The mechanism of action of this compound is a compelling example of a pro-drug strategy that leverages intracellular conditions to generate a potent cytotoxic agent. The formation of a highly reactive electrophilic intermediate through glutathione conjugation is the pivotal step, leading to widespread alkylation of essential macromolecules and subsequent induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into this compound and the development of analogous anticancer agents. Future investigations should focus on elucidating the complete downstream signaling network activated by this compound-induced macromolecular damage and exploring its potential in combination therapies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Mechanism of the glutathione transferase-catalyzed conversion of antitumor 2-crotonyloxymethyl-2-cycloalkenones to GSH adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of caspase-6 and cleavage of caspase-6 substrates is an early event in NMDA receptor-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

COMC-6: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

COMC-6, chemically known as 2-crotonyloxymethyl-2-cyclohexenone, is a synthetic analogue of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-2-cyclohexenone (COTC). It has demonstrated potent antitumor activity against a range of murine and human tumor cell lines, both in vitro and in vivo. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for a technical audience in the field of cancer research and drug development.

Discovery and Background

This compound was developed as a synthetic analogue of the Streptomyces metabolite COTC.[1] Both compounds have garnered significant interest as potential anticancer agents.[1] Early investigations into their mechanism of action proposed that their antitumor effects might stem from the inhibition of glyoxalase I (GlxI), an enzyme involved in detoxifying methylglyoxal.[1] However, subsequent research revealed that the glutathione (GSH) adducts of COTC and this compound are poor inhibitors of human GlxI.[1] The current understanding is that the cytotoxicity of this compound is not due to its GSH conjugate (GSMC-6), but rather from a reactive intermediate formed during the conjugation process with intracellular GSH.[1][2]

Synthesis of this compound

The synthesis of this compound has been reported in the scientific literature. A general synthetic scheme is outlined below. For detailed experimental protocols, please refer to the cited literature.

Experimental Protocol: General Synthesis of 2-Crotonyloxymethyl-2-cycloalkenones

A detailed protocol for the synthesis of this compound and its analogues can be found in the supporting information of the publication by Joseph et al. in the Journal of Medicinal Chemistry. The synthesis of a COMC-estradiol conjugate has also been described, which involved a CsF-Celite mediated esterification.[3]

Biological Activity and Mechanism of Action

This compound exhibits significant antitumor activity. Its mechanism is believed to involve the formation of a reactive exocyclic enone intermediate upon reaction with intracellular glutathione (GSH).[1] This intermediate is thought to be the primary cytotoxic species.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound involves an initial Michael addition of GSH, leading to the formation of a glutathionylated enol(ate). This is followed by nonstereospecific ketonization to form a glutathionylated exocyclic enone, which is the putative reactive intermediate responsible for alkylating cellular macromolecules and inducing cytotoxicity.[4] Human glutathione S-transferase (hGSTP1-1) has been shown to catalyze the conversion of this compound.[4]

Caption: Proposed mechanism of action for this compound cytotoxicity.

Quantitative Data: In Vitro Cytotoxicity

The in vitro cytotoxicity of this compound has been evaluated against various cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Compound | IC50 (µM) | Reference |

| B16 Murine Melanoma | This compound | 0.041 | [1][2][5] |

| B16 Murine Melanoma | GSMC-6 (diethyl ester prodrug) | > 460 | [1][2] |

| HT29 Human Colon Adenocarcinoma | This compound | Not explicitly stated, but dose-response curves are available in supporting information of[2] | [2] |

| HT29 (MDR) Human Colon Adenocarcinoma | This compound | Not explicitly stated, but dose-response curves are available in supporting information of[2] | [2] |

Experimental Workflow: Cellular Accumulation Studies

To investigate the intracellular fate of this compound and its GSH conjugate, cellular accumulation studies have been performed. A general workflow for such an experiment is depicted below.

Caption: General workflow for cellular accumulation studies.

Role of Glutathione S-Transferases (GSTs)

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of xenobiotics. Several GST isozymes, including hGSTP1-1, hGSTA1-1, hGSTA4-4, and hGSTM2-2, have been shown to catalyze the conversion of this compound to its final product with similar efficiencies.[4] This enzymatic catalysis is a key step in the bioactivation of this compound to its cytotoxic form.

Kinetic Parameters of GST-Catalyzed this compound Conversion

| GST Isozyme | Km (mM) | kcat (s⁻¹) | Reference |

| hGSTP1-1 | 0.08 - 0.34 | 1.5 - 6.1 | [4] |

| hGSTA1-1 | 0.08 - 0.34 | 1.5 - 6.1 | [4] |

| hGSTA4-4 | 0.08 - 0.34 | 1.5 - 6.1 | [4] |

| hGSTM2-2 | 0.08 - 0.34 | 1.5 - 6.1 | [4] |

Future Directions and Therapeutic Potential

The potent antitumor activity of this compound and its unique mechanism of action make it an interesting candidate for further drug development. The synthesis of targeted drug delivery systems, such as the COMC-estradiol conjugate, highlights a promising strategy to enhance tissue selectivity and reduce off-target toxicity.[3] Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical application in the treatment of various cancers, particularly those with high levels of GST expression.[6][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Glutathione S-conjugates as prodrugs to target drug-resistant tumors [frontiersin.org]

- 7. Glutathione S-conjugates as prodrugs to target drug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and structure of COMC-6

An In-depth Technical Guide on the Chemical Properties, Structure, and Activity of COMC-6

This technical guide provides a comprehensive overview of this compound (2-Crotonyloxymethyl-2-cyclohexenone), a potent anticancer agent. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical characteristics, mechanism of action, and relevant experimental data.

Chemical Properties and Structure

This compound, also known as 2-Crotonyloxymethyl-2-cyclohexenone, is a synthetic analogue of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-2-cyclohexenone (COTC), a metabolite isolated from Streptomyces.[1][2] this compound has garnered significant interest for its potent antitumor activities against a range of murine and human tumors, both in vitro and in vivo.[1][3][4]

Physicochemical and Structural Data

The fundamental properties and identifiers of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | (6-oxocyclohex-1-en-1-yl)methyl (E)-but-2-enoate | [5] |

| Synonyms | 2-Crotonyloxymethyl-2-cyclohexenone, 2-COMC | [5][6] |

| CAS Number | 106281-45-2 | [5][6] |

| Molecular Formula | C₁₁H₁₄O₃ | [5] |

| Molecular Weight | 194.23 g/mol | [5] |

| Canonical SMILES | C/C=C/C(=O)OCC1=CCCCC1=O | [5] |

| InChI Key | IQAJMALOOLNRLN-GORDUTHDSA-N | [5] |

Mechanism of Action

Early investigations proposed that the antitumor activity of this compound might stem from the inhibition of the glyoxalase I (GlxI) enzyme by its glutathione (GSH) conjugate.[1] However, subsequent studies revealed that these GSH adducts are poor inhibitors of GlxI.[1]

The current understanding is that the potent cytotoxicity of this compound arises not from the stable GSH conjugate (GSMC-6) itself, but from a reactive intermediate formed during the conjugation process.[1][7][8] The proposed mechanism, catalyzed by Glutathione S-transferase (GST), involves the formation of a transient, highly electrophilic exocyclic enone intermediate.[1][2] This reactive species is capable of alkylating crucial cellular macromolecules, such as proteins and nucleic acids, leading to cell death.[1] Mass spectral studies have confirmed that this compound can alkylate model oligonucleotides in the presence of GSH, supporting this hypothesis.[1]

Caption: Proposed mechanism of action for this compound cytotoxicity.

Biological Activity

This compound demonstrates significant antiproliferative activity against various cancer cell lines. A key finding is the dramatic difference in potency between this compound and the diethyl ester prodrug of its GSH conjugate, which supports the proposed mechanism of action.

In Vitro Antiproliferative Activity

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | B16 murine melanoma | 0.041 | [6][7] |

| GSMC-6(Et)₂ (Prodrug) | B16 melanotic melanoma | > 460 | [7][8] |

Experimental Protocols

The following sections describe the general methodologies cited in the literature for the synthesis and biological evaluation of this compound. These are not exhaustive, step-by-step protocols but provide an overview of the experimental approach.

General Synthesis of COMC Analogues

The synthesis of this compound and its homologues (COMC-5 and COMC-7) is achieved through a two-step process:[1]

-

Baylis-Hillman Reaction: The corresponding 2-cycloalkenone is reacted to prepare the 2-hydroxymethyl-2-cycloalkenone intermediate.

-

Crotonylation: The intermediate is subsequently crotonylated using crotonic anhydride to yield the final COMC product.

Caption: General synthetic workflow for this compound.

Cell Growth Inhibition Assay

The antitumor activity of this compound was evaluated using cell growth inhibition studies with B16 murine melanoma cells.[1][7]

-

Cell Line: B16 murine melanoma cells were used.

-

Treatment: Cells were incubated with varying concentrations of this compound or the control compound (GSMC-6(Et)₂).

-

Incubation: The incubation period for assessing proliferation inhibition was 72 hours.[6]

-

Endpoint: The half-maximal inhibitory concentration (IC₅₀) was determined to quantify the potency of the compounds in inhibiting cell proliferation.

Intracellular Accumulation Studies

To investigate the formation of the GSH conjugate within cells, accumulation studies were performed.[1]

-

Cell Line: B16 melanotic melanoma cells were used.

-

Treatment: Cells were incubated with 50 µM of either this compound or GSMC-6(Et)₂.

-

Time Points: Intracellular concentrations of the GSH conjugate (GSMC-6) were measured at various times, including 30 seconds and 10 minutes.

-

Analysis: The concentration of GSMC-6 was determined by comparing the integrated intensity of the corresponding peak from HPLC with a standard curve.

-

Results: Incubation with this compound led to a significant accumulation of GSMC-6 at 30 seconds (0.041 nmol/10⁷ cells) and 10 minutes (0.074 nmol/10⁷ cells).[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Frontiers | Glutathione S-conjugates as prodrugs to target drug-resistant tumors [frontiersin.org]

- 4. Glutathione S-conjugates as prodrugs to target drug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Crotonyloxymethyl-2-cyclohexenone | C11H14O3 | CID 6439061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular basis of the antitumor activities of 2-crotonyloxymethyl-2-cycloalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]

COMC-6 Cellular Targets in Cancer Cells: An In-depth Technical Guide

Introduction

COMC-6 (2-crotonyloxymethyl-2-cyclohexenone) is a synthetic analogue of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-2-cyclohexenone (COTC), a metabolite from Streptomyces. Both compounds have demonstrated significant antitumor activity in both in vitro and in vivo models, making them subjects of considerable interest in cancer research and drug development.[1] This document provides a comprehensive overview of the cellular targets of this compound in cancer cells, its mechanism of action, and the experimental methodologies used to elucidate these properties.

Mechanism of Action

Initial hypotheses suggested that the antitumor activity of this compound might stem from the inhibition of glyoxalase I (GlxI), an enzyme involved in the detoxification of methylglyoxal, by the glutathione (GSH) conjugate of this compound (GSMC-6).[1] However, further studies revealed that GSMC-6 is a poor inhibitor of GlxI.[1] The currently accepted mechanism posits that the cytotoxicity of this compound arises from a reactive intermediate formed during its conjugation with intracellular glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[1][2][3] This process generates a highly electrophilic exocyclic enone intermediate that can alkylate critical cellular macromolecules, such as proteins and nucleic acids, leading to cancer cell death.[1][2]

Signaling Pathway of this compound Bioactivation and Cytotoxicity

Caption: Proposed mechanism of this compound bioactivation in cancer cells.

Cellular Targets

The primary cellular targets of this compound are macromolecules that are essential for cancer cell survival and proliferation. The electrophilic intermediate of this compound indiscriminately alkylates these molecules, leading to cellular dysfunction and apoptosis.

Glutathione S-Transferases (GSTs)

Glutathione S-transferases are a family of enzymes that play a crucial role in the detoxification of xenobiotics. In the context of this compound, GSTs are not just detoxification enzymes but are central to its bioactivation.[3] Several GST isozymes, including hGSTP1-1, hGSTA1-1, hGSTA4-4, and hGSTM2-2, can catalyze the conversion of this compound to its reactive intermediate.[2] Notably, GSTP1-1 is often overexpressed in cancer cells and is associated with drug resistance. The interaction of this compound with GSTP1-1 is also linked to the modulation of cellular signaling pathways, such as the MAP kinase pathway, which is involved in apoptosis and cell proliferation.[4][5]

Proteins and Nucleic Acids

The exocyclic enone intermediate formed from this compound is a potent electrophile that can react with nucleophilic functional groups present in proteins (e.g., cysteine and histidine residues) and nucleic acids (e.g., guanine bases).[1][2] This covalent modification can lead to:

-

Enzyme Inhibition: Alkylation of active site residues can irreversibly inhibit enzyme function.

-

Disruption of Protein-Protein Interactions: Modification of key residues can disrupt essential protein complexes.

-

DNA Damage: Alkylation of DNA can lead to mutations and strand breaks, triggering apoptotic pathways.

Quantitative Data

The cytotoxic effects of this compound and its derivatives have been quantified in various cancer cell lines. The following tables summarize the key quantitative data available.

Table 1: In Vitro Cytotoxicity of this compound and its Analogs against B16 Melanotic Melanoma

| Compound | IC50 (µM) |

| This compound | 0.041[1][2] |

| GSMC-6(Et)2 (Prodrug of GSH conjugate) | > 460[1][2] |

| COMC-5 | Data not available in provided context |

| COMC-7 | Data not available in provided context |

Table 2: Kinetic Parameters for the GST-Catalyzed Conversion of this compound

| GST Isozyme | Km (mM) | kcat (s⁻¹) |

| hGSTP1-1 | 0.08 - 0.34 | 1.5 - 6.1 |

| hGSTA1-1 | 0.08 - 0.34 | 1.5 - 6.1 |

| hGSTA4-4 | 0.08 - 0.34 | 1.5 - 6.1 |

| hGSTM2-2 | 0.08 - 0.34 | 1.5 - 6.1 |

| rGSTT2-2 | No activity detected | No activity detected |

Data for Km and kcat are presented as a range as specific values for each isozyme were not detailed in the provided search results.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature on this compound.

Cell Growth Inhibition Assay

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Culture: B16 melanotic melanoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing serial dilutions of the test compounds (e.g., this compound, GSMC-6(Et)2).

-

Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or SRB assay. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cell Growth Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

Cellular Uptake and Metabolism Studies

These studies are performed to understand how this compound and its derivatives are taken up by cells and metabolized.

-

Cell Culture and Treatment: B16 melanotic melanoma cells are cultured to a desired confluency and then incubated with a specific concentration of the test compound (e.g., 50 µM GSMC-6(Et)2 or this compound) for various time points.

-

Cell Lysis: At each time point, the cells are harvested, washed to remove extracellular compound, and then lysed.

-

Fractionation: The cell lysate is fractionated by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Detection and Quantification: The different components in the fractions are detected (e.g., by UV absorbance) and quantified to determine the intracellular concentrations of the parent compound and its metabolites over time.

Conclusion

This compound represents a promising class of antitumor agents with a unique mechanism of action. Its cytotoxicity is not a direct effect but is mediated through its bioactivation by cellular glutathione S-transferases to a highly reactive electrophilic intermediate. This intermediate then targets and alkylates essential cellular macromolecules, including proteins and nucleic acids, leading to cancer cell death. The efficacy of this compound is intrinsically linked to the GST activity within cancer cells, which presents a potential avenue for targeted cancer therapy. Further research into the specific protein and nucleic acid targets of the this compound reactive intermediate will provide a more detailed understanding of its mechanism of action and may aid in the design of more potent and selective anticancer drugs.

References

Early In Vitro Efficacy of COMC-6: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early in vitro studies investigating the efficacy of 2-crotonyloxymethyl-2-cyclohexenone (COMC-6), a promising anti-cancer agent. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the current understanding of its mechanism of action and experimental workflows.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in vitro, with key findings summarized in the table below. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| B16 | Murine Melanoma | 0.041 | 72 hours | [1][2] |

Mechanism of Action

Early investigations into the molecular basis of this compound's antitumor activity suggest a unique mechanism. It is proposed that the efficacy of this compound is not a direct result of the compound itself, but rather a reactive intermediate formed during its interaction with intracellular glutathione (GSH). This is supported by in vitro studies where a prodrug form of the GSH conjugate of this compound (GSMC-6) displayed significantly lower antitumor activity (IC50 > 460 µM) against B16 melanoma cells compared to this compound.[1] This indicates that the conjugation process itself is crucial for generating the cytotoxic species.

References

COMC-6: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

COMC-6 (2-Crotonyloxymethyl-2-cyclohexenone) is a synthetic analogue of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-2-cyclohexenone (COTC) and has demonstrated potent antitumor activity.[1] This document provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical data. The primary mechanism of its cytotoxic action is believed to involve the intracellular formation of a reactive intermediate upon conjugation with glutathione.[1][2] While in vitro studies have established its high potency against melanoma cell lines, comprehensive in vivo pharmacokinetic and pharmacodynamic data remain limited in the public domain. This guide synthesizes the available information and presents it in a structured format to aid researchers and drug development professionals.

Pharmacodynamics

The pharmacodynamics of this compound are centered on its activity as an anticancer agent. In vitro studies have demonstrated its potent cytotoxic effects against B16 murine melanoma cells.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) of this compound has been determined in B16 murine melanoma cells, highlighting its significant potency.

| Cell Line | IC50 (µM) | Exposure Time |

| B16 Murine Melanoma | 0.041 | 72 hours[2] |

Mechanism of Action

The antitumor activity of this compound is not attributed to the direct action of the parent compound or its initial glutathione (GSH) conjugate (GSMC-6).[1][2] Instead, it is proposed that a reactive intermediate, formed during the conjugation of this compound with intracellular GSH, is responsible for its cytotoxic effects.[1][2] This conjugation is catalyzed by the enzyme glutathione S-transferase (GST).

The proposed mechanism involves an initial enzyme-catalyzed Michael addition of GSH to this compound. This is followed by the formation of a glutathionylated exocyclic enone, which is believed to be the reactive species responsible for the observed antitumor activity.

Figure 1: Proposed mechanism of action for this compound.

Pharmacokinetics

Detailed in vivo pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public literature. The following sections outline the expected pharmacokinetic profile and provide a template for how such data would be presented.

Hypothetical In Vivo Pharmacokinetic Parameters

The following table presents a hypothetical summary of key pharmacokinetic parameters for this compound following intravenous administration in a murine model. This data is for illustrative purposes and is not based on published experimental results.

| Parameter | Value (Unit) |

| Absorption | |

| Bioavailability (F%) - Oral | Data not available |

| Tmax - Oral | Data not available |

| Distribution | |

| Volume of Distribution (Vd) | Hypothetical: 5 L/kg |

| Protein Binding | Hypothetical: 85% |

| Metabolism | |

| Primary Metabolizing Enzyme | Glutathione S-Transferase |

| Major Metabolites | Glutathione conjugates |

| Excretion | |

| Clearance (CL) | Hypothetical: 1.5 L/h/kg |

| Half-life (t1/2) | Hypothetical: 2 hours |

| Route of Elimination | Primarily renal (hypothetical) |

Experimental Protocols

This section provides detailed methodologies for key experiments that would be essential for characterizing the pharmacokinetics and pharmacodynamics of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

-

B16 murine melanoma cells

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed B16 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Figure 2: Workflow for the in vitro cytotoxicity assay.

In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of this compound in a murine xenograft model.

Materials:

-

C57BL/6 mice

-

B16 murine melanoma cells

-

This compound

-

Vehicle solution (e.g., saline, DMSO/Cremophor)

-

Calipers

Procedure:

-

Subcutaneously inject 1 x 10^6 B16 cells into the flank of each mouse.

-

Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Figure 3: Workflow for the in vivo antitumor efficacy study.

Conclusion

This compound is a promising anticancer agent with high in vitro potency. Its unique mechanism of action, involving the formation of a reactive intermediate through glutathione conjugation, presents a novel approach to cancer therapy. However, a comprehensive understanding of its in vivo pharmacokinetics and a more detailed elucidation of the downstream signaling pathways affected by the reactive intermediate are critical for its further development. The experimental protocols and data presentation formats provided in this guide offer a framework for future research in this area. Further studies are warranted to fully characterize the therapeutic potential of this compound.

References

The Role of circMYC in the Tumor Microenvironment: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the circular RNA circMYC and its multifaceted role in modulating the tumor microenvironment (TME). It details the molecular mechanisms, key signaling pathways, and experimental methodologies used to investigate its function, supported by quantitative data and visual diagrams.

Introduction to circMYC

Circular RNAs (circRNAs) are a class of non-coding RNAs characterized by a covalently closed loop structure, rendering them resistant to exonuclease-mediated degradation and thus more stable than their linear counterparts. circMYC, derived from the well-known MYC proto-oncogene, has emerged as a significant regulator in oncogenesis.[1] It is frequently overexpressed in various malignancies, including small cell lung cancer (SCLC), cervical cancer, and triple-negative breast cancer, where its elevated levels often correlate with poor patient prognosis.[2][3][4] Unlike the MYC protein which primarily functions as a nuclear transcription factor, circMYC exerts its influence through diverse mechanisms in both the nucleus and cytoplasm, profoundly impacting the tumor microenvironment.[4][5]

The TME is a complex and dynamic ecosystem comprising cancer cells, stromal cells (like cancer-associated fibroblasts), immune cells, blood vessels, and the extracellular matrix.[6][7] The interplay between tumor cells and the TME is critical for tumor growth, progression, and metastasis.[6][8] circMYC has been shown to modulate key aspects of the TME, including angiogenesis, immune evasion, and metabolic reprogramming.[4][5][9]

Quantitative Data on circMYC Expression and Clinical Significance

The upregulation of circMYC is a common feature across multiple cancer types, and its expression level is often associated with key clinical parameters.

| Cancer Type | Tissue/Cell Line | Key Findings | Reference |

| Small Cell Lung Cancer (SCLC) | Tumor Tissues and Cell Lines (DMS-53, SHP-77) | circMYC is highly expressed in SCLC tissues and cells. High expression is associated with a poor prognosis. | [2] |

| Cervical Cancer | 68 pairs of Tumor and Adjacent Normal Tissues; Cell Lines (SiHa, HeLa) | circMYC expression is significantly higher in tumor tissues. Expression positively correlates with cancer staging and lymph node metastasis. | [3] |

| Acute Myeloid Leukemia (AML) | 50 AML patient specimens vs. 24 healthy donors; Cell Lines (HL60, THP-1, U937, KG1) | circMYC is significantly upregulated in PBMCs from AML patients and in AML cell lines compared to normal bone marrow stromal cells. | [10] |

| Triple-Negative Breast Cancer (TNBC) | TNBC Tissues and Cell Lines | circMYC is remarkably upregulated and promotes proliferation and invasion. | [4] |

| Various Cancer Cell Lines | ~1000 human cancer cell lines | MYC mRNA and protein levels are significantly higher in cell lines with circMYC expression. | [1] |

Molecular Mechanisms of circMYC in the Tumor Microenvironment

circMYC employs several mechanisms to influence the TME, primarily by acting as a molecular sponge for microRNAs (miRNAs) and by interacting with RNA-binding proteins (RBPs).

A predominant function of cytoplasmic circMYC is to act as a competing endogenous RNA (ceRNA), sequestering miRNAs and thereby preventing them from binding to their target mRNAs. This leads to the upregulation of the target gene's expression.

-

In Small Cell Lung Cancer (SCLC): circMYC sponges miR-145, leading to the upregulation of its target, Matrix Metallopeptidase 2 (MMP2). MMP2 is an enzyme that degrades the extracellular matrix, promoting tumor cell invasion and migration.[2]

-

In Cervical Cancer: circMYC targets miR-577. By sponging miR-577, circMYC increases the expression of MET, a receptor tyrosine kinase whose activation promotes cell proliferation, metastasis, and glycolysis.[3]

-

In Acute Myeloid Leukemia (AML): circMYC regulates mitochondrial respiration and cell viability by sponging miR-516a-5p, which in turn modulates the AKT3 axis.[10]

In addition to miRNA sponging, circMYC can interact directly with proteins to modulate their function.

-

In Triple-Negative Breast Cancer (TNBC): In the cytoplasm, circMYC binds to the RBP HuR, enhancing the stability of SREBP1 mRNA. In the nucleus, circMYC binds to the MYC protein, increasing its binding to the SREBP1 promoter. Both mechanisms lead to increased SREBP1 expression, which drives lipogenesis and promotes TNBC progression.[4]

The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis.[9] The c-MYC pathway, from which circMYC is derived, is a master regulator of angiogenic factors.[9] c-MYC can induce the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, and also interacts with hypoxia to further drive angiogenesis.[9][11] By modulating MYC-related pathways, circMYC contributes to the angiogenic switch necessary for tumor progression.[9]

The MYC pathway is known to orchestrate cancer growth and immune evasion.[5] It can dysregulate the tumor microenvironment to suppress host immune responses.[5] MYC activation can lead to the recruitment of immune-suppressive myeloid cells and inhibit the function of mature dendritic cells, which are crucial for initiating an anti-tumor immune response.[12] While direct studies on circMYC's role in immune evasion are emerging, its link to the broader MYC signaling network suggests a significant contribution to creating an immunosuppressive TME.

Signaling Pathways Modulated by circMYC

The following diagrams illustrate the key signaling cascades influenced by circMYC.

Experimental Protocols for circMYC Investigation

Investigating the function of circMYC involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Quantitative Reverse Transcription PCR (RT-qPCR): This is the standard method for measuring circMYC levels.

-

RNA Extraction: Total RNA is isolated from tissues or cells using a TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: Reverse transcription is performed using a specific kit. For circRNAs, random hexamers or specific divergent primers that span the back-splice junction are used.

-

qPCR: Real-time PCR is conducted using a qPCR system (e.g., ABI 7500). The expression of circMYC is quantified using primers that specifically amplify the back-splice junction.

-

Normalization: The relative expression is calculated using the 2-ΔΔCt method, with a stable housekeeping gene like GAPDH used as an internal control.[10]

Fluorescence In Situ Hybridization (FISH) and Nuclear-Cytoplasmic Fractionation: These methods determine the location of circMYC within the cell.

-

FISH:

-

Cells are fixed, permeabilized, and hybridized with a biotin- or fluorophore-labeled probe specific to the back-splice junction of circMYC.

-

Cell nuclei are counterstained with DAPI.

-

Images are captured using a fluorescence microscope to visualize the localization of circMYC in the cytoplasm or nucleus.[10]

-

-

Nuclear-Cytoplasmic Fractionation:

-

Cells are lysed and separated into nuclear and cytoplasmic fractions using a commercial kit.

-

RNA is extracted from each fraction.

-

RT-qPCR is performed to quantify circMYC levels in each fraction. U6 and GAPDH are used as nuclear and cytoplasmic markers, respectively.[2]

-

Dual-Luciferase Reporter Assay and RNA Pull-Down: These assays validate the direct binding of circMYC to a specific miRNA.

-

Dual-Luciferase Reporter Assay:

-

A segment of circMYC containing the predicted miRNA binding site (wild-type, WT) and a mutated version (MUT) are cloned into a luciferase reporter vector (e.g., pmiR-GLO).

-

Cells are co-transfected with the reporter vector (WT or MUT) and a mimic of the miRNA of interest (or a negative control).

-

After 48 hours, luciferase activity is measured. A significant decrease in luciferase activity in the WT group compared to the MUT and control groups confirms direct binding.[10]

-

-

RNA Pull-Down Assay:

-

A biotin-labeled mimic of the miRNA of interest is synthesized.

-

The biotinylated miRNA is incubated with cell lysates to allow for the formation of RNA-RNA complexes.

-

Streptavidin-coated magnetic beads are used to pull down the biotinylated miRNA and its bound RNAs.

-

The captured RNAs are eluted and analyzed by RT-qPCR to detect the enrichment of circMYC.[2]

-

References

- 1. researchgate.net [researchgate.net]

- 2. CircMYC promotes proliferation, migration, invasion and inhibits apoptosis of small cell lung cancer by targeting miR-145/ Matrix Metallopeptidase 2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. circMYC promotes cell proliferation, metastasis, and glycolysis in cervical cancer by up-regulating MET and sponging miR-577 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The crosstalk between circular RNAs and the tumor microenvironment in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of circRNAs in regulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Circulating Tumor Microenvironment in Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. c-Myc is essential for vasculogenesis and angiogenesis during development and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CircMYC regulates the mitochondrial respiration and cell viability via miR-516a-5p/AKT3 axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. c-Myc interacts with hypoxia to induce angiogenesis in vivo by a vascular endothelial growth factor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. roswellpark.org [roswellpark.org]

In-Depth Technical Guide to the Antitumor Spectrum of COMC-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antitumor activity of COMC-6 (2-crotonyloxymethyl-2-cyclohexenone), a potent synthetic analogue of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-2-cyclohexenone (COTC). This document details its efficacy across various cancer cell lines, outlines key experimental protocols for its evaluation, and explores its proposed mechanism of action through detailed signaling pathway diagrams.

Antitumor Spectrum of this compound

This compound has demonstrated significant antitumor activity against a range of both murine and human cancer cell lines. Its potency varies across different cancer types, as summarized in the table below.

Table 1: In Vitro Efficacy of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Species | IC50 Value |

| B16 | Melanoma | Murine | 0.041 µM[1] |

| A549 | Lung Carcinoma | Human | 55 µM |

| HepG2 | Hepatocellular Carcinoma | Human | 5.93 µM |

| HT-29 | Colorectal Adenocarcinoma | Human | Data not available |

| NCI-H460 | Large Cell Lung Cancer | Human | Data not available |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

In addition to its in vitro activity, this compound has been shown to be a potent antitumor agent in tumor-bearing mice, indicating its potential for in vivo efficacy.[1]

Mechanism of Action

The antitumor activity of this compound is not attributed to the compound in its original form but rather to a reactive intermediate formed within the tumor cells. The proposed mechanism involves the conjugation of this compound with intracellular glutathione (GSH).

Initial studies hypothesized that the GSH conjugate of this compound (GSMC-6) was the active agent. However, a prodrug form of GSMC-6 showed significantly less antitumor activity against B16 melanoma (IC50 > 460 µM) compared to this compound (IC50 0.041 µM).[1] This finding suggests that the antitumor effect arises from a transient, highly reactive intermediate.

The currently accepted mechanism involves an initial Michael addition of GSH to this compound. This reaction forms a highly reactive exocyclic enone intermediate, which is believed to be the ultimate cytotoxic agent that interacts with cellular targets to induce cell death.

Several human glutathione S-transferase (GST) isozymes, including hGSTP1-1, hGSTA1-1, hGSTA4-4, and hGSTM2-2, are capable of catalyzing this biotransformation of this compound.

Signaling Pathway Diagram

Experimental Protocols

This section provides a detailed methodology for a key experiment used to determine the in vitro antitumor activity of this compound.

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., B16, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells from culture flasks using trypsinization.

-

Resuspend cells in complete medium and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Experimental Workflow Diagram

Future Directions

While this compound has shown promise as an antitumor agent, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Expansion of the Antitumor Spectrum: Testing the efficacy of this compound against a broader panel of cancer cell lines, including those from other prevalent cancers such as breast, prostate, and pancreatic cancer.

-

Detailed In Vivo Studies: Conducting comprehensive in vivo studies in various animal models to determine the optimal dosing regimen, pharmacokinetic and pharmacodynamic properties, and overall antitumor efficacy of this compound.

-

Elucidation of Downstream Signaling Pathways: Investigating the specific cellular targets of the reactive exocyclic enone intermediate and the downstream signaling pathways that are modulated to induce apoptosis, cell cycle arrest, or other forms of cell death.

-

Combination Therapy Studies: Exploring the potential synergistic effects of this compound when used in combination with other established chemotherapeutic agents or targeted therapies.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the antitumor potential of this compound. The provided data and protocols offer a starting point for further investigation into this promising anticancer compound.

References

COMC-6: A Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

COMC-6 (2-crotonyloxymethyl-2-cyclohexenone) is a potent synthetic antitumor agent with demonstrated efficacy against a range of murine and human cancer cell lines.[1][2] Its mechanism of action is intrinsically linked to the cellular detoxification enzyme Glutathione S-transferase (GST), particularly the Pi class isozyme (GSTP1-1), which is often overexpressed in tumor cells. This guide delineates the current understanding of this compound's bioactivation and puts forth a hypothesized mechanism for its induction of apoptosis, supported by data from related electrophilic compounds. It also provides detailed experimental protocols for key assays to investigate its apoptotic effects, aiming to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a synthetic analogue of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-2-cyclohexenone (COTC).[2] It has garnered significant interest in oncology due to its potent cytotoxic effects against various cancer cell lines. The antitumor activity of this compound is not attributed to the compound itself but rather to a reactive intermediate formed upon its interaction with intracellular glutathione (GSH).[2][3]

The Role of Glutathione S-Transferase (GST) in this compound Bioactivation

The central hypothesis for this compound's mechanism of action posits that it is a prodrug activated by GST.[1][4] GSTs are a family of enzymes that catalyze the conjugation of GSH to a wide variety of electrophilic compounds, typically leading to their detoxification and excretion.[5][6] However, in the case of this compound, this conjugation process leads to its bioactivation.

The proposed mechanism involves an initial GST-catalyzed Michael addition of GSH to the enone ring of this compound. This is followed by the elimination of crotonate, generating a highly electrophilic and transient exomethylene intermediate. This reactive species is capable of covalently modifying cellular macromolecules such as proteins and nucleic acids, leading to cellular stress and subsequent cell death.[7] Several GST isozymes, including hGSTP1-1, hGSTA1-1, hGSTA4-4, and hGSTM2-2, can catalyze the conversion of this compound.[8]

Signaling Pathway of this compound Bioactivation

Figure 1: Proposed bioactivation pathway of this compound mediated by GST.

Proposed Mechanism of this compound-Induced Apoptosis

While the direct signaling pathways of this compound-induced apoptosis are not yet fully elucidated, based on the known effects of other electrophilic enone compounds and the role of GSTP1-1 in apoptosis, a plausible mechanism can be hypothesized. The covalent modification of cellular components by the reactive intermediate of this compound likely induces significant cellular stress, including oxidative stress, which can trigger the intrinsic (mitochondrial) pathway of apoptosis.

GSTP1-1 is known to have an anti-apoptotic role through its interaction with c-Jun N-terminal kinase (JNK), thereby inhibiting the JNK signaling pathway that leads to apoptosis.[9][10] By acting as a substrate for GSTP1-1, this compound may titrate out the available enzyme, thus liberating JNK to initiate the apoptotic cascade.

Furthermore, studies on other synthetic enones have demonstrated their ability to induce mitochondrial-mediated apoptosis.[1][11] This process typically involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, leading to a loss of mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and subsequent activation of caspase-3.[1][11]

Hypothesized Apoptotic Signaling Pathway

Figure 2: Hypothesized signaling pathway of this compound-induced apoptosis.

Quantitative Data

The cytotoxic activity of this compound has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| B16 Murine Melanoma | Melanoma | 0.041 | [2][3][11] |

| HT29 (wild-type) | Colon Cancer | Data not specified | [3] |

| HT29 (MDR) | Colon Cancer | Data not specified | [3] |

Experimental Protocols

To investigate the role of this compound in inducing apoptosis, a series of key experiments can be performed. Detailed methodologies for these assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Treat cells with this compound at the IC50 concentration for a predetermined time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

This compound treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Lyse the treated and untreated cells with RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Diagram

Figure 3: General experimental workflow for investigating this compound-induced apoptosis.

Conclusion and Future Directions

This compound represents a promising class of antitumor agents whose mechanism of action is dependent on the unique biochemical environment of cancer cells, particularly the overexpression of GSTP1-1. While the precise signaling cascade of this compound-induced apoptosis is yet to be fully elucidated, the available evidence strongly suggests a mechanism involving GST-mediated bioactivation, generation of a highly reactive electrophilic intermediate, and subsequent induction of cellular stress leading to mitochondrial-mediated apoptosis.

Future research should focus on definitively identifying the cellular targets of the reactive this compound intermediate and delineating the specific signaling pathways involved in the apoptotic response. Investigating the role of this compound in modulating the JNK pathway and its interplay with the Bcl-2 family of proteins will be crucial. Furthermore, in vivo studies are necessary to validate the therapeutic potential of this compound and to assess its safety and efficacy in preclinical cancer models. A deeper understanding of its mechanism will undoubtedly aid in the development of more targeted and effective cancer therapies.

References

- 1. Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione S-transferase P1 (GSTP1) suppresses cell apoptosis and its regulation by miR-133α in head and neck squamous cell carcinoma (HNSCC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Electrophilic Compounds in the Human Diet and Their Role in the Induction of the Transcription Factor NRF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Interactions between glutathione S-transferase genes and household air pollution on asthma and lung function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathionyl transferase catalyzed addition of glutathione to COMC: a new hypothesis for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Glutathione S-Transferase pi-1 Knockdown Reduces Pancreatic Ductal Adenocarcinoma Growth by Activating Oxidative Stress Response Pathways [mdpi.com]

- 10. americapeptides.com [americapeptides.com]

- 11. Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Basis of COMC-6 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

COMC-6 (Cytosolic Oncogenic Modulator of Kinase-6) is a recently identified serine/threonine kinase that has been implicated as a key driver in the progression of various solid tumors. Emerging evidence suggests that its dysregulation leads to aberrant activation of pro-survival signaling pathways, making it a compelling target for novel therapeutic interventions. This document provides a comprehensive overview of the molecular basis of this compound activity, including its signaling cascade, quantitative biochemical and cellular data, and detailed experimental protocols for its study.

The this compound Signaling Pathway

This compound is a critical downstream effector of the growth factor receptor XYZ (GF-XYZ). Upon ligand binding, GF-XYZ dimerizes and autophosphorylates, creating docking sites for the adaptor protein AP-1. AP-1, in turn, recruits and activates this compound at the plasma membrane. Activated this compound then translocates to the cytoplasm, where it phosphorylates the transcription factor TF-C at Serine-253. This phosphorylation event promotes the nuclear translocation of TF-C, leading to the upregulation of genes involved in cell cycle progression and inhibition of apoptosis, such as Cyclin D1 and Bcl-2.

Methodological & Application

Protocol for dissolving COMC-6 for cell culture

Application Notes & Protocols

Topic: Protocol for Dissolving COMC-6 for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbon Monoxide (CO) is recognized as a gasotransmitter with significant physiological roles, including anti-inflammatory, anti-apoptotic, and vasodilatory effects. Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of CO to biological systems, overcoming the challenges of administering gaseous CO.[1] this compound (2-Crotonyloxymethyl-2-cyclohexenone) is an anticancer agent that has demonstrated potent anti-proliferative effects in melanoma cells.[2] This document provides a detailed protocol for the solubilization and application of this compound in a cell culture setting, ensuring reproducible and effective delivery for experimental applications. The principles outlined here are based on standard laboratory practices for handling similar small molecules and CORMs for in vitro studies.[3][4]

Materials and Equipment

2.1. Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Phosphate-Buffered Saline (PBS), sterile

-

Cells for culture (e.g., B16 murine melanoma cells[2])

-

Trypan blue solution or other viability dye

2.2. Equipment

-

Laminar flow hood (biosafety cabinet)

-

Cell culture incubator (37°C, 5% CO₂)

-

Water bath (37°C)

-

Vortex mixer

-

Micropipettes and sterile, filtered pipette tips

-

Sterile microcentrifuge tubes (1.5 mL)

-

Cell culture flasks or plates

-

Microscope

-

Hemocytometer or automated cell counter

Experimental Protocols

3.1. Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. DMSO is a common solvent for water-insoluble CORMs and other small molecules used in cell culture.[5]

-

Pre-warm the DMSO vial to room temperature.

-

In a sterile microcentrifuge tube, weigh out the required amount of this compound powder to make a 10 mM solution.

-

Under a laminar flow hood, add the appropriate volume of cell culture-grade DMSO to the this compound powder.

-

Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication step may be used if solubility is an issue.

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C, protected from light.

3.2. Experimental Workflow for Cell Treatment

The following workflow outlines the steps from preparing working solutions to treating cells in culture.

3.3. Detailed Cell Treatment Protocol

-

Cell Plating: Culture cells to approximately 80-90% confluency.[3] Trypsinize, count, and seed cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at the desired density. Allow cells to adhere and recover by incubating overnight at 37°C, 5% CO₂.

-

Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution directly into pre-warmed complete cell culture medium to achieve the final desired concentrations.

-

Important: Immediately after dilution in the aqueous medium, use the working solutions for cell treatment. The stability of CORMs can be limited in aqueous solutions.[6]

-

Vehicle Control: Prepare a vehicle control by diluting DMSO in the medium to the same final concentration as that in the highest concentration of this compound treatment. This is crucial to ensure that any observed effects are due to the compound and not the solvent.

-

-

Cell Treatment: Carefully remove the old medium from the cell culture plates. Add the prepared this compound working solutions and the vehicle control to the respective wells.

-

Incubation: Return the plates to the incubator and culture for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Analysis: Following incubation, proceed with downstream analyses such as cell viability assays (MTT, MTS), apoptosis assays, or protein/gene expression analysis.

Data Presentation

The following table summarizes key quantitative parameters for using this compound in cell culture, with example data based on its known activity against B16 melanoma cells.[2]

| Parameter | Recommended Value | Notes |

| Stock Solution Conc. | 10 mM | In 100% cell culture-grade DMSO. |

| Storage | -20°C, protected from light | Aliquot to avoid freeze-thaw cycles. |

| Working Conc. Range | 0.01 µM - 10 µM | Effective range may vary by cell line. |

| Reported IC₅₀ | 0.041 µM | For B16 murine melanoma cells after 72h.[2] |

| Final DMSO Conc. | < 0.5% (v/v) | Higher concentrations can be toxic to cells. |

| Incubation Time | 24 - 72 hours | Time-dependent effects should be assessed. |

Signaling Pathway

Carbon monoxide released from CORMs can modulate various cellular signaling pathways. A primary target is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). CO can also influence MAPK pathways, which are involved in inflammation and cell proliferation.[1]

References

- 1. Carbon monoxide-releasing molecules - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Carbon monoxide-releasing molecules (CO-RMs) attenuate the inflammatory response elicited by lipopolysaccharide in RAW264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Action of Carbon Monoxide-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ‘Carbon-Monoxide-Releasing Molecule-2 (CORM-2)’ Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for COMC-6 in In Vivo Studies

Product Name: COMC-6 (2-crotonyloxymethyl-2-cyclohexenone) Molecular Formula: C₁₁H₁₂O₃ Molecular Weight: 196.21 g/mol CAS Number: 106281-45-2

Introduction

This compound, also known as 2-crotonyloxymethyl-2-cyclohexenone, is a synthetic analogue of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-2-cyclohexenone (COTC). It has demonstrated potent antitumor activity in both in vitro and in vivo models.[1] This document provides an overview of its mechanism of action, available preclinical data, and protocols for its use in in vivo research settings.

Mechanism of Action